molecular formula C22H20N2O4 B11999901 5-(3,4-Dimethoxyphenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(3,4-Dimethoxyphenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11999901
M. Wt: 376.4 g/mol
InChI Key: MUJFEBDHDMUXDH-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a unique combination of a pyrazolo[1,5-c][1,3]benzoxazine core with dimethoxyphenyl and furan substituents, which may impart interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[1,5-c][1,3]benzoxazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the dimethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the furan ring: This can be done through cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxy groups.

    Reduction: Reduction reactions might target the pyrazolo[1,5-c][1,3]benzoxazine core.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to dihydro derivatives.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dimethoxyphenyl)-2-(furan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine analogs: Compounds with similar core structures but different substituents.

    Other heterocyclic compounds: Such as benzoxazines, pyrazoles, and furans.

Uniqueness

The unique combination of the pyrazolo[1,5-c][1,3]benzoxazine core with dimethoxyphenyl and furan substituents sets this compound apart from others, potentially leading to distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-2-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C22H20N2O4/c1-25-20-10-9-14(12-21(20)26-2)22-24-17(15-6-3-4-7-18(15)28-22)13-16(23-24)19-8-5-11-27-19/h3-12,17,22H,13H2,1-2H3

InChI Key

MUJFEBDHDMUXDH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2N3C(CC(=N3)C4=CC=CO4)C5=CC=CC=C5O2)OC

Origin of Product

United States

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